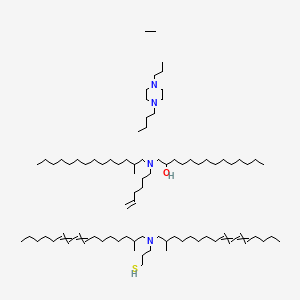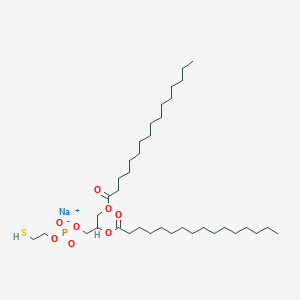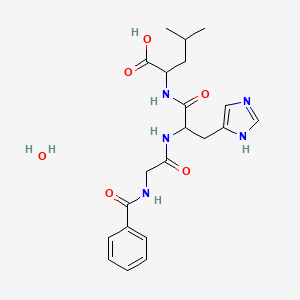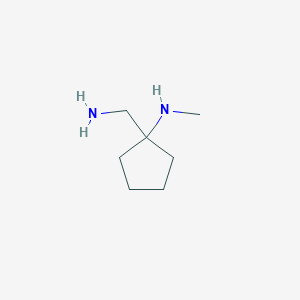
Lambrolizumab
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lambrolizumab, also known as Pembrolizumab, is a humanized monoclonal antibody used in cancer immunotherapy. It targets the programmed cell death protein 1 (PD-1) receptor, which plays a crucial role in downregulating the immune system by preventing the activation of T-cells. By inhibiting this receptor, this compound enhances the body’s immune response against cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lambrolizumab is produced using recombinant DNA technology. The gene encoding the antibody is inserted into mammalian cells, typically Chinese hamster ovary (CHO) cells, through a process called transfection. These cells are then cultivated in bioreactors under controlled conditions to optimize growth and antibody production .
Industrial Production Methods
Cell Line Development: The gene encoding this compound is introduced into CHO cells.
Cultivation: The transfected cells are grown in bioreactors with regulated temperature, pH, and nutrient supply.
Harvesting and Purification: The antibodies are harvested from the bioreactor and purified using chromatography and filtration techniques.
Quality Control: Rigorous tests are conducted to ensure the purity and functionality of the antibodies.
Análisis De Reacciones Químicas
Lambrolizumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to specific proteins or receptors. The major product of these interactions is the inhibition of the PD-1 pathway, leading to an enhanced immune response against cancer cells .
Aplicaciones Científicas De Investigación
Lambrolizumab has a wide range of applications in scientific research, particularly in the fields of:
Medicine: Used in the treatment of various cancers, including melanoma, non-small cell lung cancer, head and neck cancer, and Hodgkin lymphoma
Chemistry: Research on the structural and functional properties of monoclonal antibodies.
Industry: Development of biopharmaceuticals and therapeutic agents.
Mecanismo De Acción
Lambrolizumab binds to the PD-1 receptor on T-cells, blocking its interaction with its ligands PD-L1 and PD-L2. This inhibition prevents the downregulation of the immune response, allowing T-cells to remain active and attack cancer cells. The primary molecular target is the PD-1 receptor, and the pathway involved is the PD-1/PD-L1 axis .
Comparación Con Compuestos Similares
Lambrolizumab is similar to other PD-1 inhibitors like Nivolumab and Cemiplimab. it is unique in its high affinity for the PD-1 receptor and its broad range of approved indications. Other similar compounds include:
Nivolumab: Another PD-1 inhibitor used in cancer immunotherapy.
Cemiplimab: A PD-1 inhibitor with similar applications.
Atezolizumab: Targets PD-L1, a ligand of PD-1, and is used in cancer treatment
This compound stands out due to its extensive clinical trials and approvals for various cancer types, making it a versatile and potent therapeutic agent.
Propiedades
Fórmula molecular |
C85H170N4OS |
|---|---|
Peso molecular |
1296.4 g/mol |
Nombre IUPAC |
1-butyl-4-propylpiperazine;ethane;1-[hex-5-enyl(2-methyltetradecyl)amino]tetradecan-2-ol;3-[2-methylhexadeca-8,10-dienyl(2-methylhexadeca-9,11-dienyl)amino]propane-1-thiol |
InChI |
InChI=1S/C37H69NS.C35H71NO.C11H24N2.C2H6/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-36(3)34-38(32-29-33-39)35-37(4)31-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-8-11-14-16-18-20-22-24-26-29-34(4)32-36(31-28-13-10-7-3)33-35(37)30-27-25-23-21-19-17-15-12-9-6-2;1-3-5-7-13-10-8-12(6-4-2)9-11-13;1-2/h11,13-18,20,36-37,39H,5-10,12,19,21-35H2,1-4H3;7,34-35,37H,3,5-6,8-33H2,1-2,4H3;3-11H2,1-2H3;1-2H3 |
Clave InChI |
AMOIBCKFWIUEKF-UHFFFAOYSA-N |
SMILES canónico |
CC.CCCCCCCCCCCCC(C)CN(CCCCC=C)CC(CCCCCCCCCCCC)O.CCCCCC=CC=CCCCCCC(C)CN(CCCS)CC(C)CCCCCCC=CC=CCCCC.CCCCN1CCN(CC1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)
![sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13387273.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)

![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)
![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)

![bis[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] oct-4-enedioate;dichloride](/img/structure/B13387322.png)
![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13387325.png)
![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)


![5,9-Dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B13387338.png)
